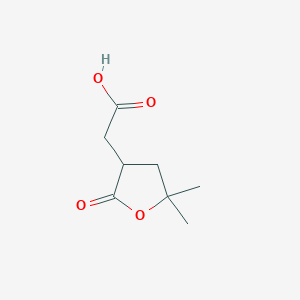

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Übersicht

Beschreibung

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is an organic compound with the molecular formula C8H12O4 It is a derivative of tetrahydrofuran, featuring a dimethyl substitution at the 5-position and an acetic acid group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with acetic anhydride in the presence of a catalyst to form the tetrahydrofuran ring, followed by oxidation to introduce the keto group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The acetic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives with hydroxyl groups replacing the keto group.

Substitution: Various esters, amides, and other substituted products depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid has been detailed in various studies. The compound can be derived from the reaction of specific precursors under controlled conditions to yield high-purity products suitable for biological evaluations . The structural features of this compound contribute significantly to its biological activity, particularly due to the presence of the tetrahydrofuran ring which enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance, compounds synthesized with this scaffold have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) cells. In vitro assays demonstrated that certain derivatives exhibited IC50 values comparable to or better than established chemotherapeutic agents like Doxorubicin .

A notable study reported that compounds containing this structural motif displayed enhanced selectivity towards cancer cells over normal cells, indicating a promising therapeutic window for further development .

Quorum Sensing Inhibition

The compound has also been investigated for its potential as a quorum sensing inhibitor. Quorum sensing is a mechanism used by bacteria to coordinate their behavior based on population density, which is crucial for biofilm formation and virulence factor production. Studies have shown that derivatives of this compound can inhibit quorum sensing in Pseudomonas aeruginosa, thus reducing biofilm formation and pathogenicity . This suggests potential applications in treating bacterial infections resistant to traditional antibiotics.

Therapeutic Potential

The therapeutic implications of this compound extend beyond anticancer and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for further research in:

Drug Development

Given its promising biological activities, this compound can serve as a lead structure for developing new drugs targeting cancer and bacterial infections. The modification of its structure could yield derivatives with improved efficacy and reduced side effects.

Pharmacological Studies

Pharmacological studies are essential to evaluate the safety profile and mechanism of action of this compound. Understanding how it interacts at the molecular level with various biological targets will facilitate its integration into therapeutic regimens.

Case Studies

Table 1: Summary of Biological Activities of this compound Derivatives

Wirkmechanismus

The mechanism of action of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofuran: A parent compound with a similar ring structure but lacking the dimethyl and acetic acid substitutions.

2-Oxo-tetrahydrofuran: A compound with a similar keto group but different substitution patterns.

Acetic Acid Derivatives: Compounds with similar acetic acid functional groups but different core structures.

Uniqueness: (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biologische Aktivität

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₂O₃, with a molecular weight of 172.18 g/mol. The compound features a furan ring fused with a tetrahydrofuran ring, which contributes to its unique biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have demonstrated its effectiveness:

- HepG-2 Liver Cancer Cells : Compounds structurally related to this compound exhibited significant cytotoxicity against HepG-2 cells. For instance, derivatives showed IC₅₀ values comparable to doxorubicin, a well-known chemotherapeutic agent .

| Compound | IC₅₀ (µM) | Comparison to Doxorubicin |

|---|---|---|

| 3 | 5.5 | Higher |

| 12 | 7.29 | Higher |

| 14 | 4.2 | Higher |

These findings indicate that certain derivatives possess up to 41 times greater toxicity towards cancer cells compared to normal cells, suggesting a potential for selective targeting in cancer therapy .

The anticancer effects are believed to be mediated through the induction of apoptosis and disruption of cellular membranes in cancer cells. The structural features of the compound enhance its interaction with cellular targets, leading to increased cell death in malignant cells while sparing normal cells .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that modifications to the furan and tetrahydrofuran rings significantly influenced the anticancer activity .

- Toxicological Assessments : Toxicological evaluations reported limited acute toxicity for the compound in animal models, indicating a favorable safety profile for further development .

Additional Biological Activities

Beyond its anticancer properties, this compound has shown potential in other areas:

Eigenschaften

IUPAC Name |

2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)4-5(3-6(9)10)7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUMFQUFEARYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389737 | |

| Record name | (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412298-86-3 | |

| Record name | (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.